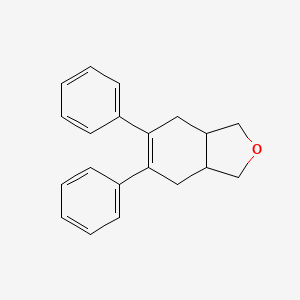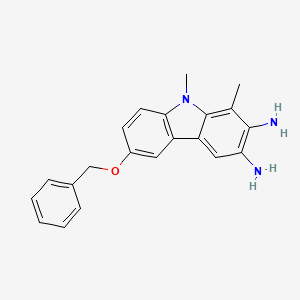
6-(Benzyloxy)-1,9-dimethyl-9H-carbazole-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzyloxy)-1,9-dimethyl-9H-carbazole-2,3-diamine is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a benzyloxy group at the 6-position and two methyl groups at the 1 and 9 positions, along with two amine groups at the 2 and 3 positions of the carbazole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-1,9-dimethyl-9H-carbazole-2,3-diamine typically involves multiple steps, starting from commercially available carbazole derivatives One common method involves the protection of the hydroxyl group using benzyl bromide in the presence of a base like sodium hydride (NaH) The methylation of the carbazole core can be achieved using methyl iodide (CH₃I) under basic conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
6-(Benzyloxy)-1,9-dimethyl-9H-carbazole-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzoate using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The nitro groups (if present as intermediates) can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H₂).
Substitution: The benzyloxy group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄
Reduction: Pd/C, H₂, NaBH₄
Substitution: Benzyl bromide, NaH
Major Products Formed
Oxidation: Benzoate derivatives
Reduction: Amines
Substitution: Various substituted carbazole derivatives
Aplicaciones Científicas De Investigación
6-(Benzyloxy)-1,9-dimethyl-9H-carbazole-2,3-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 6-(Benzyloxy)-1,9-dimethyl-9H-carbazole-2,3-diamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Benzyloxyindole
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 2-Benzyloxy-1-methylpyridinium triflate
Uniqueness
6-(Benzyloxy)-1,9-dimethyl-9H-carbazole-2,3-diamine is unique due to its specific substitution pattern on the carbazole core, which imparts distinct chemical and biological properties. The presence of both benzyloxy and dimethyl groups, along with the diamine functionality, makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
832723-97-4 |
|---|---|
Fórmula molecular |
C21H21N3O |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
1,9-dimethyl-6-phenylmethoxycarbazole-2,3-diamine |
InChI |
InChI=1S/C21H21N3O/c1-13-20(23)18(22)11-17-16-10-15(8-9-19(16)24(2)21(13)17)25-12-14-6-4-3-5-7-14/h3-11H,12,22-23H2,1-2H3 |
Clave InChI |
CLXYORDYNANTPM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC(=C1N)N)C3=C(N2C)C=CC(=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4-Dimethyl-2-(5-methyl-1-oxaspiro[2.5]octan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14209812.png)
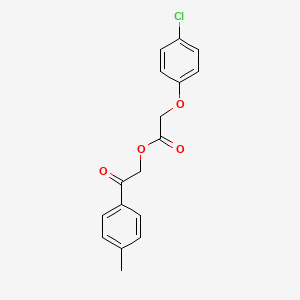
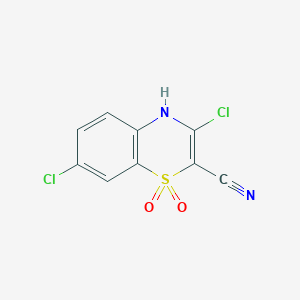
![1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene](/img/structure/B14209843.png)
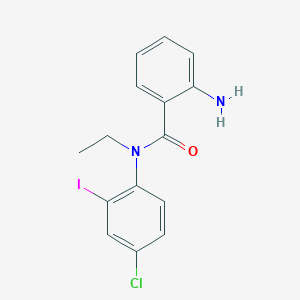

![3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209857.png)
![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14209858.png)
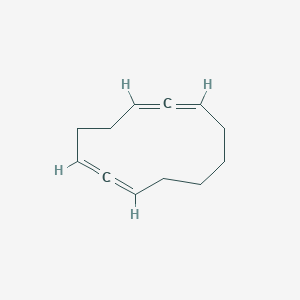
![Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane](/img/structure/B14209881.png)

![1H-Indole, 3-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14209892.png)
